4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide
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Overview
Description
4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a cyanocyclopentyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Cyclopentylation: The cyanocyclopentyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of a cyclopentyl halide with a cyanide source, such as sodium cyanide, under basic conditions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the brominated pyrrole with an appropriate amine, such as cyclopentylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of the nitrile group to an amine.
Substitution: The bromine atom in the pyrrole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted pyrrole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Material Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a tool in biochemical studies to investigate the function of specific proteins and enzymes.
Industrial Applications: It is utilized in the development of specialty chemicals and advanced materials for various industrial applications.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(1-cyanocyclopentyl)benzamide
- 4-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide
- 4-bromo-N-(1-cyanocyclobutyl)benzamide
Uniqueness
4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide is unique due to its specific structural features, such as the presence of a pyrrole ring and a cyanocyclopentyl group
Properties
IUPAC Name |
4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-8-5-9(14-6-8)10(16)15-11(7-13)3-1-2-4-11/h5-6,14H,1-4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUAIHKVYNPCKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC(=CN2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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